molecular formula C8H9NO3 B13535659 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid

1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid

Katalognummer: B13535659
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: WJCZWGWXXRCQMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a cyclobutane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydroxylamine to form an oxime, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Wissenschaftliche Forschungsanwendungen

1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    1-(Isoxazol-5-yl)cyclobutane-1-carboxylic acid: Similar in structure but with an isoxazole ring instead of an oxazole ring.

    Cyclobutane-1-carboxylic acid derivatives: Compounds with similar cyclobutane structures but different functional groups.

    Oxazole derivatives: Compounds with oxazole rings but different substituents.

Uniqueness: 1-(Oxazol-5-yl)cyclobutane-1-carboxylic acid is unique due to its combination of an oxazole ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

1-(1,3-oxazol-5-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)8(2-1-3-8)6-4-9-5-12-6/h4-5H,1-3H2,(H,10,11)

InChI-Schlüssel

WJCZWGWXXRCQMK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=CN=CO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.